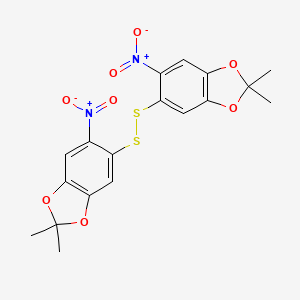![molecular formula C15H19NO2 B14579413 (1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one CAS No. 61117-81-5](/img/structure/B14579413.png)
(1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[321]octan-7-one is a bicyclic compound that features a methoxyphenyl group and a methyl group attached to a nitrogen-containing azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one typically involves the following steps:
Formation of the Azabicyclo Structure: This can be achieved through a Diels-Alder reaction between a diene and a dienophile containing a nitrogen atom.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the bicyclic structure with a methoxyphenyl group, often using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Compounds with substituted functional groups replacing the methoxy group.
Scientific Research Applications
(1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group can interact with hydrophobic pockets, while the azabicyclo structure can form hydrogen bonds or ionic interactions with the target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one: Similar structure but with a hydroxy group instead of a methoxy group.
(1R)-1-(3-Methoxyphenyl)-6-ethyl-6-azabicyclo[3.2.1]octan-7-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one is unique due to the specific combination of its methoxyphenyl group and methyl group on the azabicyclo structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
61117-81-5 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(1R)-1-(3-methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C15H19NO2/c1-16-12-6-4-8-15(10-12,14(16)17)11-5-3-7-13(9-11)18-2/h3,5,7,9,12H,4,6,8,10H2,1-2H3/t12?,15-/m1/s1 |
InChI Key |
YSOZWSBOBWQAHQ-WPZCJLIBSA-N |
Isomeric SMILES |
CN1C2CCC[C@](C2)(C1=O)C3=CC(=CC=C3)OC |
Canonical SMILES |
CN1C2CCCC(C2)(C1=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B14579336.png)
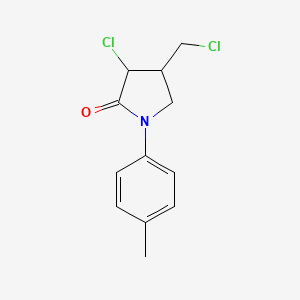
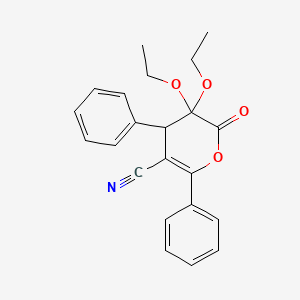
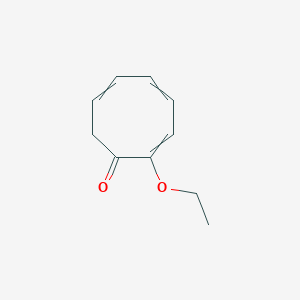
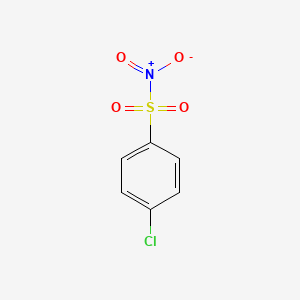
![6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one](/img/structure/B14579356.png)
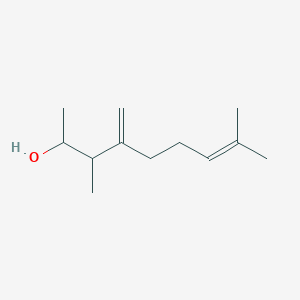
![Phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl-](/img/structure/B14579369.png)
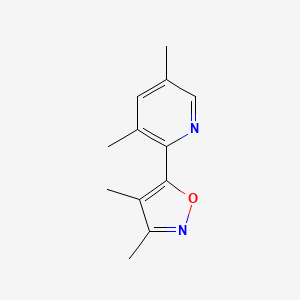
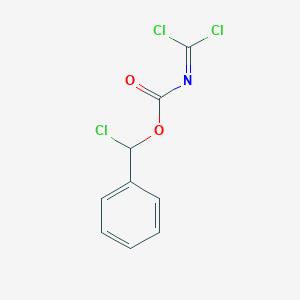

![Phenyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B14579378.png)
![4-Oxo-7-[(5-phenylpentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14579385.png)
